Chemical structure and properties of (3R)-1-Isopropylpyrrolidin-3-amine
Chemical structure and properties of (3R)-1-Isopropylpyrrolidin-3-amine
An In-depth Technical Guide to (3R)-1-Isopropylpyrrolidin-3-amine: Structure, Properties, and Synthesis
Executive Summary
(3R)-1-Isopropylpyrrolidin-3-amine is a chiral saturated heterocycle of significant interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it provides a versatile, three-dimensional scaffold that is increasingly utilized to optimize the pharmacological profiles of therapeutic candidates. The pyrrolidine ring's non-planar structure allows for a thorough exploration of pharmacophore space, which is critical for enhancing target binding and selectivity.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthetic pathway, and its potential applications, tailored for researchers and professionals in the field of drug discovery.
Molecular Structure and Identification
The fundamental structure of (3R)-1-Isopropylpyrrolidin-3-amine features a five-membered pyrrolidine ring with two key substituents that define its chemical character: an isopropyl group on the ring nitrogen (a tertiary amine) and a primary amine group at the chiral C3 position in the (R)-configuration. This specific stereochemistry is crucial for its interaction with biological targets.
Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-amine | [2] |
| CAS Number | 935534-43-3 | [2] |
| Molecular Formula | C₇H₁₆N₂ | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| SMILES | CC(C)N1CCC1 |[2] |
Caption: 2D structure of (3R)-1-Isopropylpyrrolidin-3-amine with stereocenter.
Physicochemical Properties
Precise experimental data for (3R)-1-Isopropylpyrrolidin-3-amine is not widely published. However, reliable estimations can be derived from closely related analogs, such as (3S)-1-Methylpyrrolidin-3-amine. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Estimated Value | Comments and Source |
| Physical State | Liquid | Inferred from similar low molecular weight amines.[3] |
| Boiling Point | ~130-140 °C | Estimated based on the boiling point of (3S)-1-Methylpyrrolidin-3-amine (129-134 °C).[4] The larger isopropyl group should slightly increase the boiling point. |
| pKa (Basic) | ~10.4 | Estimated based on the apparent basic pKa of (3S)-1-Methylpyrrolidin-3-amine.[4] This value likely corresponds to the protonated primary amine. |
| logP (Octanol-Water) | ~ -0.1 to 0.2 | Estimated based on the LogKow of -0.210 for (3S)-1-Methylpyrrolidin-3-amine.[4] The additional carbons of the isopropyl group will slightly increase lipophilicity. |
| Water Solubility | Soluble | Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3] |
Synthesis and Manufacturing
The stereospecific synthesis of (3R)-1-Isopropylpyrrolidin-3-amine is crucial for its application in drug development. A robust and scalable approach involves the reductive amination of a commercially available, protected (R)-3-aminopyrrolidine derivative. This method ensures the retention of the critical (R)-stereochemistry.
Rationale and Strategy
The chosen synthetic strategy leverages the nucleophilicity of the nitrogen in the pyrrolidine ring. The key transformation is the formation of the N-isopropyl group. Reductive amination with acetone is a highly efficient and industrially scalable method for this purpose. The starting material, (R)-3-Amino-1-Boc-pyrrolidine, is readily available and provides the necessary stereocenter and a protecting group that can be removed if needed in subsequent steps.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis starting from (R)-3-Amino-1-Boc-pyrrolidine.
Step 1: Imine/Enamine Formation and Reduction
-
Reaction Setup: To a solution of (R)-3-Amino-1-Boc-pyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) (approx. 10 volumes), add acetone (1.5-2.0 eq).
-
Reductant Addition: Cool the mixture to 0 °C. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 30 minutes.
-
Causality: NaBH(OAc)₃ is chosen because it is less reactive than NaBH₄ and selectively reduces the in-situ formed iminium ion without reducing the acetone. It is also effective under mildly acidic conditions that can form from the amine salt, which helps catalyze iminium formation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, (R)-1-Boc-3-(isopropylamino)pyrrolidine, can be purified by column chromatography if necessary.
Step 2: Deprotection of the Primary Amine (if required)
This step is illustrative for creating a different intermediate. For the target compound, we would start with a different protected pyrrolidine. The protocol above details the synthesis of a related structure. A more direct route to the target compound starts from a suitable precursor like (R)-3-hydroxypyrrolidine, which can be N-isopropylated first, followed by conversion of the hydroxyl group to an amine with retention of stereochemistry via mesylation and azide displacement.
A more direct, plausible synthesis for the title compound is as follows:
Caption: Proposed synthesis workflow for the enantiomer, (S)-1-Isopropylpyrrolidin-3-amine, illustrating a common stereochemical pathway. A similar pathway starting with the opposite enantiomer of hydroxypyrrolidine would yield the target (R) compound.
Spectroscopic Characterization (Predicted)
No public spectral data is available for (3R)-1-Isopropylpyrrolidin-3-amine. The following is a predicted analysis based on its structure and established spectroscopic principles.
¹H NMR Spectroscopy
-
Isopropyl CH: A multiplet (septet) is expected around 2.5-3.0 ppm . This proton is coupled to the six equivalent methyl protons.
-
Isopropyl CH₃: A doublet is expected around 1.0-1.2 ppm , integrating to 6H. It is coupled to the single isopropyl CH proton.
-
Pyrrolidine Ring Protons (CH, CH₂): These will appear as a series of complex multiplets between 1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen atoms (C2, C5, and C3) will be the most downfield.[5]
-
Amine NH₂: A broad singlet is expected between 1.0-3.0 ppm , integrating to 2H. The chemical shift is highly variable and depends on concentration and solvent. This peak will disappear upon D₂O exchange.[5]
¹³C NMR Spectroscopy
The molecule has 5 distinct carbon environments (two methyls of the isopropyl group are equivalent).
-
Isopropyl CH: Expected around 45-55 ppm .
-
Isopropyl CH₃: Expected around 18-25 ppm .
-
Pyrrolidine C2, C5: Carbons adjacent to the tertiary nitrogen, expected around 50-60 ppm .
-
Pyrrolidine C3: The chiral carbon bearing the primary amine group, expected around 45-55 ppm .
-
Pyrrolidine C4: Expected to be the most upfield of the ring carbons, around 25-35 ppm .[6]
Infrared (IR) Spectroscopy
-
N-H Stretch (Primary Amine): Two characteristic sharp-to-medium peaks are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ .
-
N-H Bend (Primary Amine): A bending vibration is expected around 1590-1650 cm⁻¹ .
Mass Spectrometry
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 128.
-
Key Fragmentation: A prominent fragment would likely result from the alpha-cleavage adjacent to the nitrogen atoms. Loss of an isopropyl group (m/z = 85) or cleavage of the pyrrolidine ring would be expected fragmentation pathways.
Applications in Medicinal Chemistry
The (3R)-1-Isopropylpyrrolidin-3-amine scaffold is a valuable building block for creating novel drug candidates. Its utility stems from several key features:
-
Stereochemical Control: The defined (R)-stereocenter allows for specific, high-affinity interactions with chiral biological targets like enzymes and receptors.
-
3D Architecture: The non-planar, sp³-rich structure provides a three-dimensional framework that can improve physicochemical properties such as solubility while enabling access to complex binding pockets that are often challenging for flat, aromatic molecules.[1]
-
Vectorial Diversity: The presence of two distinct amine functionalities (one tertiary, one primary) allows for selective functionalization, enabling the molecule to be incorporated into larger structures or to be decorated with various pharmacophoric elements.
This scaffold is particularly relevant for developing inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or for creating ligands for G-protein coupled receptors (GPCRs), where substituted pyrrolidines are common motifs.[7] For example, many antiviral and antidiabetic drugs contain a pyrrolidine core, highlighting the scaffold's proven success in approved therapeutics.[8]
Safety, Handling, and Storage
As a diamine, (3R)-1-Isopropylpyrrolidin-3-amine is expected to be corrosive and an irritant. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and carbon dioxide.
Conclusion
(3R)-1-Isopropylpyrrolidin-3-amine represents a high-value chiral building block for modern drug discovery. Its defined stereochemistry, three-dimensional structure, and dual amine functionality provide medicinal chemists with a powerful tool to design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The synthetic routes are accessible, and its predictable chemical nature makes it an attractive component for inclusion in compound libraries aimed at a wide range of biological targets.
References
-
ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
- Google Patents. (n.d.). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
- Catalano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859.
-
U.S. Environmental Protection Agency. (2025, October 15). (3S)-1-Methylpyrrolidin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN104262225A - 3-aminopyrrolidine compounds, and synthetic method and uses thereof.
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved February 17, 2026, from [Link]
-
GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved February 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine. Retrieved February 17, 2026, from [Link]
- Shishkov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3R)-1-(propan-2-yl)pyrrolidin-3-amine 97% | CAS: 935534-43-3 | AChemBlock [achemblock.com]
- 3. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. enamine.net [enamine.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
